季戊四醇缩水甘油醚

概述

描述

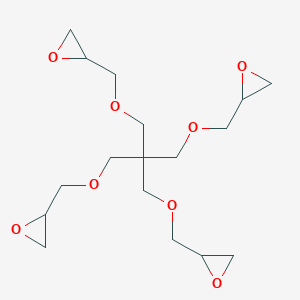

Pentaerythritol glycidyl ether is an organic compound with the molecular formula C17H28O8. It is a versatile chemical used in various industrial applications due to its unique structure, which includes four glycidyl ether groups. This compound is known for its high reactivity and ability to form cross-linked networks, making it valuable in the production of coatings, adhesives, and other polymeric materials .

科学研究应用

Pentaerythritol glycidyl ether has a wide range of scientific research applications:

作用机制

Target of Action

Pentaerythritol glycidyl ether primarily targets carbon dioxide (CO2) in the presence of a tetrabutylammonium bromide catalyst . The compound’s role is to react with carbon dioxide to produce cyclic carbonates .

Mode of Action

The glycidyl ethers in pentaerythritol glycidyl ether react with carbon dioxide in the presence of a tetrabutylammonium bromide catalyst . This reaction results in the production of cyclic carbonates of glycerol, pentaerythritol, and trimethylolpropane .

Biochemical Pathways

The primary biochemical pathway involves the fixation of carbon dioxide by carbonation of glycerol, trimethylolpropane, and pentaerythritol glycidyl ether . This process is followed by curing with citric acid amino amides in the presence of cellulose carbonate . This represents an attractive green chemistry route to non-isocyanate polyurethanes and bio-based non-isocyanate polyurethane composites .

Result of Action

The result of the action of pentaerythritol glycidyl ether is the production of cyclic carbonates of glycerol, pentaerythritol, and trimethylolpropane . The carbon dioxide fixation is 22.4 wt% for glycerol, 29.5 wt% for pentaerythritol, and 28.3 wt% for trimethylolpropane . These cyclic carbonates can then be used in the production of non-isocyanate polyurethanes and bio-based non-isocyanate polyurethane composites .

Action Environment

Pentaerythritol glycidyl ether is chemically stable at high temperatures and in the presence of strong bases . It reacts with sodium hydroxide to form an alkoxide, which can be used as a cross-linking agent for polymers . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of strong bases .

生化分析

Biochemical Properties

Pentaerythritol Glycidyl Ether plays a role in biochemical reactions, particularly in the synthesis of glycoconjugates. These glycoconjugates are mono-, di-, tri-, and tetra-functionalized pentaerythritol derivatives synthesized by using copper (I) catalyzed azide alkyne cycloaddition reactions (CuAACs) .

Cellular Effects

It has been suggested that it may influence cell function through its interactions with various biomolecules

Molecular Mechanism

The molecular mechanism of Pentaerythritol Glycidyl Ether involves its reaction with carbon dioxide in the presence of a tetrabutylammonium bromide catalyst to produce the cyclic carbonates of glycerol . This reaction is part of the process of synthesizing glycoconjugates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentaerythritol Glycidyl Ether can change over time. For instance, it has been observed that the diffusion process of Pentaerythritol Glycidyl Ether in aqueous solution follows an Arrhenius relation with temperature .

Metabolic Pathways

It is known that it reacts with carbon dioxide to produce cyclic carbonates of glycerol , which suggests that it may be involved in carbon dioxide fixation pathways.

准备方法

Synthetic Routes and Reaction Conditions

Pentaerythritol glycidyl ether is typically synthesized through the reaction of pentaerythritol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction involves the formation of glycidyl ether groups through the substitution of hydroxyl groups on pentaerythritol with epichlorohydrin .

Industrial Production Methods

In industrial settings, the production of pentaerythritol glycidyl ether involves large-scale batch or continuous processes. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products .

化学反应分析

Types of Reactions

Pentaerythritol glycidyl ether undergoes various chemical reactions, including:

Epoxy Ring-Opening Reactions: The glycidyl ether groups can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of cross-linked networks.

Polymerization: It can participate in polymerization reactions to form epoxy resins, which are used in coatings, adhesives, and composites.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used to react with the glycidyl ether groups.

Catalysts: Lewis acids or bases are often used to catalyze the ring-opening reactions.

Conditions: Reactions are typically carried out at elevated temperatures (50-150°C) to facilitate the ring-opening process.

Major Products

The major products formed from these reactions include cross-linked polymers and epoxy resins, which have applications in coatings, adhesives, and composite materials .

相似化合物的比较

Similar Compounds

Neopentyl glycol diglycidyl ether: Similar in structure but with only two glycidyl ether groups.

Trimethylolpropane triglycidyl ether: Contains three glycidyl ether groups and is used in similar applications.

Uniqueness

Pentaerythritol glycidyl ether is unique due to its four glycidyl ether groups, which provide higher reactivity and the ability to form more densely cross-linked networks compared to compounds with fewer glycidyl ether groups. This makes it particularly valuable in applications requiring high-performance materials .

生物活性

Pentaerythritol glycidyl ether (PGE) is an organic compound characterized by its molecular formula . It is widely recognized for its versatility in industrial applications, particularly in the production of coatings, adhesives, and polymeric materials. Beyond its industrial uses, PGE has garnered attention for its biological activity, particularly in the fields of drug delivery, tissue engineering, and medical device coatings. This article explores the biological activity of PGE, including its biochemical properties, cellular effects, and safety assessments.

Chemical Structure and Properties

PGE contains four glycidyl ether groups that contribute to its high reactivity. This structure allows for various chemical reactions, including epoxy ring-opening reactions and polymerization processes. The compound is synthesized through the reaction of pentaerythritol with epichlorohydrin in the presence of a base like sodium hydroxide.

| Property | Value |

|---|---|

| Molecular Weight | 376.39 g/mol |

| Density | 1.18 g/cm³ |

| Melting Point | 25-30 °C |

| Boiling Point | 140-150 °C |

| Solubility | Soluble in organic solvents |

Drug Delivery Systems

PGE is utilized in developing biocompatible hydrogels for drug delivery systems. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatments . Research indicates that PGE-based hydrogels exhibit favorable mechanical properties and biocompatibility, making them suitable for biomedical applications.

Tissue Engineering

In tissue engineering, PGE serves as a scaffold material due to its ability to form cross-linked networks. These networks provide structural support for cell attachment and growth. Studies have demonstrated that PGE-based scaffolds can promote cell proliferation and differentiation, essential for tissue regeneration .

Medical Device Coatings

PGE derivatives are explored for use in coatings for medical devices. These coatings enhance the biocompatibility and functionality of devices such as stents and catheters. The incorporation of PGE into these applications aims to reduce thrombogenicity and improve patient outcomes .

The primary mechanism of action for PGE involves its interaction with biomolecules within biological systems. The glycidyl ether groups can react with nucleophiles such as amines and alcohols, leading to the formation of cross-linked structures that can influence cellular behavior . Additionally, PGE has been shown to react with carbon dioxide in the presence of catalysts, producing cyclic carbonates which may further participate in biological processes .

Table 2: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Cross-linking | Reacts with nucleophiles to form stable networks |

| Carbon dioxide fixation | Produces cyclic carbonates that may engage in biological activity |

| Biochemical interactions | Influences cell function through interactions with biomolecules |

In Vivo Studies

Research involving animal models has assessed the safety and biological effects of PGE. In one study, rats exposed to high concentrations of PGE exhibited signs of respiratory irritation and gastrointestinal distress . However, lower doses showed no significant adverse effects, indicating a potential therapeutic window for safe application.

Clinical Observations

Clinical observations have noted that patients exposed to epoxy resin compounds containing glycidyl ethers may experience allergic reactions. Patch testing revealed sensitization effects in a subset of patients . This highlights the importance of evaluating individual responses to PGE-containing materials in clinical settings.

Safety and Toxicology

PGE is classified as a hazardous substance due to its potential irritative effects on the respiratory system and skin sensitization properties. Studies have shown that exposure can lead to symptoms such as erythema and vesiculation upon skin contact . Therefore, safety assessments are crucial when considering PGE for biomedical applications.

Table 3: Safety Profile of Pentaerythritol Glycidyl Ether

| Safety Concern | Description |

|---|---|

| Respiratory Irritation | Irritation observed at high concentrations |

| Skin Sensitization | Potential for allergic reactions upon contact |

| Toxicological Effects | In vivo studies indicate gastrointestinal distress at high doses |

属性

IUPAC Name |

2-[[3-(oxiran-2-ylmethoxy)-2,2-bis(oxiran-2-ylmethoxymethyl)propoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O8/c1(13-5-22-13)18-9-17(10-19-2-14-6-23-14,11-20-3-15-7-24-15)12-21-4-16-8-25-16/h13-16H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDLPVSQYMQDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC(COCC2CO2)(COCC3CO3)COCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

171564-01-5 | |

| Record name | Oxirane, 2,2′-[[2,2-bis[(oxiranylmethoxy)methyl]-1,3-propanediyl]bis(oxymethylene)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171564-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10863108 | |

| Record name | 2,2'-[(2,2-Bis{[(oxiran-2-yl)methoxy]methyl}propane-1,3-diyl)bis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3126-63-4 | |

| Record name | Pentaerythritol tetraglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3126-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003126634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[(2,2-Bis{[(oxiran-2-yl)methoxy]methyl}propane-1,3-diyl)bis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(2,3-epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Pentaerythritol glycidyl ether contribute to the properties of bio-based polymers?

A1: Pentaerythritol glycidyl ether (PEGE) is a versatile crosslinking agent due to its multiple reactive epoxy groups. [, , ] When incorporated into bio-based polymers like soy protein isolate (SPI) films [] or non-isocyanate polyurethanes (NIPU) [, ], PEGE reacts with amine groups, forming strong chemical crosslinks within the polymer matrix. This crosslinking significantly enhances the mechanical properties of the resulting materials. For instance, in SPI films, incorporating 4% PEGE led to a substantial increase in tensile strength and a significant decrease in water absorption, resulting in a more durable and water-resistant film. [] Similarly, in NIPUs, PEGE enables the tailoring of thermosets with improved glass transition temperatures and Young's moduli, showcasing its ability to fine-tune material properties for specific applications. [, ]

Q2: What makes Pentaerythritol glycidyl ether a suitable building block for sustainable materials?

A2: Pentaerythritol glycidyl ether (PEGE) can be utilized in the creation of fully bio-based polymers when combined with other sustainable components. [] For example, it can be reacted with carbonated 1,4-butanediol diglycidyl ether (BDGC) and a dimer fatty acid-based diamine to produce 100% bio-based linear NIPU thermoplastics. [] Furthermore, combining PEGE with carbonated pentaerythritol glycidyl ether (PGC), 1,5-diaminopentane (derived from lysine), results in completely bio-based NIPU thermosets. [] This ability to contribute to sustainable material development makes PEGE a promising candidate for various eco-friendly applications.

Q3: How can the reaction of Pentaerythritol glycidyl ether with carbon dioxide be characterized?

A3: Pentaerythritol glycidyl ether (PEGE) readily reacts with carbon dioxide (CO2) in the presence of a catalyst like tetrabutylammonium bromide. [] This reaction leads to the formation of pentaerythritol carbonate (PEC), effectively fixing CO2 into a stable cyclic carbonate structure. [] The degree of CO2 fixation into PEC reaches a significant 29.5 wt%. [] This reaction pathway highlights the potential of PEGE for carbon capture and utilization strategies, contributing to the development of more sustainable chemical processes.

Q4: What analytical techniques are useful for studying materials containing Pentaerythritol glycidyl ether?

A4: Several analytical techniques are valuable for studying materials containing Pentaerythritol glycidyl ether (PEGE):

- FTIR (Fourier-Transform Infrared Spectroscopy): This technique is crucial for identifying the chemical structures present in PEGE-containing materials. For instance, FTIR can confirm the formation of urethane linkages in NIPUs synthesized using PEGE. [, ]

- XRD (X-ray Diffraction): XRD provides insights into the crystalline structure of materials, helping to understand how PEGE influences the arrangement of polymer chains. []

- SEM (Scanning Electron Microscopy): SEM allows visualization of the material's surface morphology at the nanoscale, revealing how PEGE impacts features like porosity and surface roughness. []

- Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature. It is used to determine the thermal stability of PEGE-containing polymers and understand how PEGE influences their degradation behavior. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。